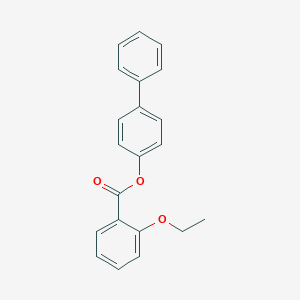
(4-Phenylphenyl) 2-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-yl 2-ethoxybenzoate: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core with an ethoxybenzoate group attached to one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl 2-ethoxybenzoate typically involves the esterification of 4-hydroxybiphenyl with 2-ethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yl 2-ethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Pharmaceuticals: The compound may serve as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its stability and reactivity.
Electronics: It may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-yl 2-ethoxybenzoate depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-4-yl 2-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
[1,1’-Biphenyl]-4-yl 2-hydroxybenzoate: Contains a hydro
Propriétés
Formule moléculaire |
C21H18O3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(4-phenylphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C21H18O3/c1-2-23-20-11-7-6-10-19(20)21(22)24-18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
Clé InChI |
NCQNCKIGFWVWDD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















